molecular formula C23H17FN4O5 B2826671 methyl 4-(2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate CAS No. 1251628-79-1

methyl 4-(2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2826671
CAS No.: 1251628-79-1
M. Wt: 448.41
InChI Key: HRCMUMHXIJGNNM-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring linked to a 4-fluorophenyl group, a 2-oxopyridinone moiety, and a methyl benzoate ester (Figure 1). The 1,2,4-oxadiazole scaffold is notable for its metabolic stability and hydrogen-bonding capabilities, making it a key pharmacophore in drug discovery . This compound’s synthesis likely follows established protocols for analogous 1,2,4-oxadiazole derivatives, involving cyclization of amidoxime intermediates with activated carbonyl groups under mild conditions . Characterization via $ ^1H $ NMR, IR, and mass spectrometry confirms structural integrity .

Properties

IUPAC Name

methyl 4-[[2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O5/c1-32-23(31)15-6-10-17(11-7-15)25-19(29)13-28-12-2-3-18(22(28)30)21-26-20(27-33-21)14-4-8-16(24)9-5-14/h2-12H,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCMUMHXIJGNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Halogen Substitution: 4-Fluorophenyl vs. 4-Chlorophenyl Analogs

The closest structural analog is methyl 4-(2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamido)benzoate (Compound L987-0270) , which substitutes fluorine with chlorine. Key differences include:

  • Lipophilicity: Chlorine’s larger atomic radius and higher molar refractivity increase logP (4.42 vs.
  • Metabolic Stability : Fluorine’s electronegativity and small size improve oxidative stability, reducing CYP450-mediated metabolism compared to chlorine .
  • Binding Affinity : Fluorine’s strong electron-withdrawing effect may alter π-π stacking or hydrogen-bonding interactions with biological targets.

Ester and Positional Isomerism: Ethyl vs. Methyl and 2-Substituted vs. 4-Substituted Benzoates

Ethyl 2-(2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamido)benzoate (Compound L107-0267) differs in two aspects:

Ester Group : The ethyl ester increases logP (4.42 vs. ~4.3 for methyl) and may slow esterase-mediated hydrolysis, prolonging half-life .

Benzoate Substitution: The acetamido group at the 2-position (vs. The 4-substituted isomer’s linear conformation may improve binding to planar active sites.

Physicochemical Properties

Table 1 summarizes key data for the target compound and analogs:

Property Target Compound (4-Fluoro) 4-Chloro Analog (L987-0270) Ethyl 2-Substituted (L107-0267)
Molecular Formula C${24}$H${19}$FN$4$O$5$ C${24}$H${19}$ClN$4$O$5$ C${24}$H${19}$ClN$4$O$5$
Molecular Weight (g/mol) ~462.4 ~478.9 478.89
logP ~4.3 (estimated) ~4.4 (estimated) 4.42
logSw (Solubility) -4.6 (estimated) -4.6 (estimated) -4.60
H-Bond Acceptors/Donors 10 / 1 10 / 1 10 / 1
Polar Surface Area (Ų) ~90.6 ~90.6 90.56

Broader Context of 1,2,4-Oxadiazole Derivatives

While structurally distinct, patents such as 3-((3-(4-(2-(isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione highlight the versatility of 1,2,4-oxadiazoles in medicinal chemistry. These compounds often exhibit enhanced metabolic stability and tunable pharmacokinetics, aligning with trends observed in the target compound and its analogs .

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